2,4-Dibromobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromobutanenitrile is an organic compound with the molecular formula C4H5Br2N. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of bromine atoms and a nitrile group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromobutanenitrile can be synthesized through the bromination of butyronitrile. The process typically involves the addition of bromine to butyronitrile in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the butyronitrile molecule.
Industrial Production Methods
In an industrial setting, the production of 2,4-dibromobutyronitrile involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality 2,4-dibromobutyronitrile.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
2,4-Dibromobutanenitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dibromobutyronitrile involves its reactivity with various biological molecules. The bromine atoms and nitrile group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,2-diphenylbutyronitrile: This compound has similar reactivity due to the presence of bromine and nitrile groups but differs in its structural complexity and applications.
2,4-Di-tert-butylphenol: Although structurally different, this compound shares some reactivity characteristics with 2,4-dibromobutyronitrile.
Uniqueness
2,4-Dibromobutanenitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and a nitrile group. This combination of functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.
Properties
Molecular Formula |
C4H5Br2N |
---|---|
Molecular Weight |
226.90 g/mol |
IUPAC Name |
2,4-dibromobutanenitrile |
InChI |
InChI=1S/C4H5Br2N/c5-2-1-4(6)3-7/h4H,1-2H2 |
InChI Key |
UMQUSNFXQFHNBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.